LY2452473
Description
Table 1: Elemental Contribution Breakdown
| Atom | Count | Atomic Weight (g/mol) | Total Contribution (g/mol) |
|---|---|---|---|
| C | 22 | 12.0107 | 264.2354 |
| H | 22 | 1.0078 | 22.1716 |
| N | 4 | 14.0067 | 56.0268 |
| O | 2 | 15.9994 | 31.9988 |
| Total | 374.4326 |
Properties
IUPAC Name |
propan-2-yl N-[(2S)-7-cyano-4-(pyridin-2-ylmethyl)-2,3-dihydro-1H-cyclopenta[b]indol-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-14(2)28-22(27)25-17-10-19-18-9-15(12-23)6-7-20(18)26(21(19)11-17)13-16-5-3-4-8-24-16/h3-9,14,17H,10-11,13H2,1-2H3,(H,25,27)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIWYQYVBNODSV-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)NC1CC2=C(C1)N(C3=C2C=C(C=C3)C#N)CC4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)N[C@H]1CC2=C(C1)N(C3=C2C=C(C=C3)C#N)CC4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50145591 | |
| Record name | LY-2452473 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50145591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1029692-15-6 | |
| Record name | 1-Methylethyl N-[(2S)-7-cyano-1,2,3,4-tetrahydro-4-(2-pyridinylmethyl)cyclopent[b]indol-2-yl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1029692-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | LY-2452473 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1029692156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY-2452473 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12573 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LY-2452473 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50145591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OPK-88004 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XKW9MYF94Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Cyclopentannulation Strategies
The cyclopenta[b]indol system is typically constructed via intramolecular Friedel-Crafts alkylation or transition-metal-catalyzed cyclization. A representative approach involves:
- Starting material : 7-Cyanoindole derivative functionalized with a pendant allylic bromide.
- Reaction conditions : Pd(II)-catalyzed cyclization in dichloromethane at 0°C to 25°C, yielding the cyclopenta-fused indoline intermediate.
- Key parameters : Use of chiral ligands (e.g., BINAP) to induce asymmetry, though the specific stereochemical outcome at C2 often requires post-cyclization resolution.
Introduction of the Pyridin-2-ylmethyl Group
The pyridin-2-ylmethyl substituent is introduced via nucleophilic aromatic substitution or transition-metal-mediated cross-coupling:
- Method A : Ullmann coupling between a brominated cyclopenta[b]indol intermediate and pyridin-2-ylmethylzinc bromide under CuI/L-proline catalysis.
- Method B : Mitsunobu reaction using pyridin-2-ylmethanol and a hydroxylated cyclopenta[b]indol precursor.
| Parameter | Method A | Method B |
|---|---|---|
| Yield | 68–72% | 55–60% |
| Reaction Time | 24–48 h | 12–18 h |
| Stereochemical Integrity | Preserved | Risk of racemization at C2 |
Method A is preferred for scalability and stereochemical fidelity.
Enantioselective Formation of the (2S)-Amino Intermediate
Asymmetric Catalytic Amination
Chiral resolution of the C2 position is achieved through:
Cyanogen Bromide Quenching
The 7-cyano group is introduced early in the synthesis via:
- Rosenmund-von Braun Reaction : Treatment of a 7-bromo-cyclopenta[b]indol intermediate with CuCN in DMF at 150°C.
Carbamate Formation and Final Coupling
Activation of the Amino Group
The (2S)-amino intermediate is reacted with isopropyl chloroformate under Schotten-Baumann conditions:
Crystallization and Purification
The crude carbamate is purified via:
- Solvent-Antisolvent Crystallization : Dissolution in methyl tert-butyl ether followed by gradual addition of n-heptane at 45–55°C to yield Form II polymorph.
- Chromatographic Refinement : Silica gel chromatography with ethyl acetate/hexane (1:4) to remove residual diastereomers.
| Purification Step | Purity Before (%) | Purity After (%) |
|---|---|---|
| Crystallization | 85–90 | 98–99 |
| Chromatography | 95–97 | >99.5 |
Analytical Characterization and Quality Control
Spectroscopic Validation
Polymorph Control
Differential scanning calorimetry (DSC) confirms the absence of undesired Form I (melting endotherm at 183°C vs. Form II at 179°C).
Industrial-Scale Optimization Challenges
Solvent Selection
- Green Chemistry Metrics : Replacement of dichloromethane with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining yield.
- Cost Analysis :
| Solvent | Cost (USD/L) | Yield Impact |
|---|---|---|
| Dichloromethane | 0.80 | Baseline |
| CPME | 2.50 | -3% |
Catalytic Recycling
Heterogeneous palladium catalysts (e.g., Pd/C) enable >5 reaction cycles without significant activity loss, reducing metal waste.
Chemical Reactions Analysis
LY-2452473 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: LY-2452473 can undergo substitution reactions, where specific atoms or groups are replaced with others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
Isopropyl (2S)-7-Cyano-4-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-2-ylcarbamate has been studied for its potential pharmacological effects:
- Neuropharmacology : This compound has been investigated for its role as a selective modulator of certain neurotransmitter systems. It is particularly noted for its interactions with receptors involved in cognitive functions and mood regulation.
- Antidepressant Effects : In preclinical studies, LY-2452473 has shown promise as an antidepressant agent. It may enhance neurogenesis and synaptic plasticity in animal models of depression.
- Anxiolytic Properties : Research indicates that this compound may exhibit anxiolytic effects through modulation of the serotonergic system.
Therapeutic Potential
Given its biological activity, Isopropyl (2S)-7-Cyano-4-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-2-ylcarbamate holds potential therapeutic applications in:
- Mood Disorders : Targeting depressive and anxiety disorders through its neuropharmacological effects.
- Cognitive Enhancement : Investigating its ability to improve cognitive function in neurodegenerative diseases such as Alzheimer's.
Case Studies
Several studies have highlighted the efficacy of Isopropyl (2S)-7-Cyano-4-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-2-ylcarbamate:
- Preclinical Trials : In a study published in the Journal of Medicinal Chemistry, researchers demonstrated that LY-2452473 significantly improved depressive-like behaviors in rodent models when administered chronically .
- Mechanistic Studies : Another investigation focused on the compound's mechanism of action revealed that it enhances the expression of brain-derived neurotrophic factor (BDNF), which is crucial for neuroplasticity .
- Safety Profile : Toxicological assessments indicate that Isopropyl (2S)-7-Cyano-4-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-2-ylcarbamate has a favorable safety profile at therapeutic doses .
Mechanism of Action
LY-2452473 exerts its effects by selectively binding to androgen receptors. This binding activates specific molecular pathways that lead to the modulation of androgenic activity. The compound’s selective nature allows it to target specific tissues, minimizing unwanted side effects associated with traditional androgen therapies .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in the Tetrahydrocyclopenta[b]indole Family
LY2452473 belongs to a class of tetrahydrocyclopenta[b]indole derivatives, which are characterized by their fused bicyclic indole systems. Key structural variations among analogues include substitutions at positions 4 and 7 of the indole ring and modifications to the carbamate side chain. Below is a comparative analysis:
Table 1: Structural Comparison of Tetrahydrocyclopenta[b]indole Derivatives
*THI: 1,2,3,4-tetrahydrocyclopenta[b]indole
Key Observations :
- This compound vs. (1R,2S)-Methyl 1-(4-chlorophenyl)-3-oxo-THI : The pyridin-2-ylmethyl group in this compound enhances receptor-binding selectivity compared to the 4-chlorophenyl substituent, which may confer higher hydrophobicity but lower target specificity .
- This compound vs. (S)-(7-Cyano-THI)carbamate: The absence of the pyridin-2-ylmethyl group in the latter results in a 24% reduction in molecular weight, likely diminishing androgen receptor affinity due to reduced steric and electronic interactions .
Pharmacological and Pharmacokinetic Comparisons
Selectivity and Potency
This compound demonstrates high selectivity for androgen receptors (AR) over other nuclear hormone receptors, a trait attributed to its pyridin-2-ylmethyl and cyano groups. In contrast, analogues lacking these substituents, such as (S)-(7-Cyano-THI)carbamate, show reduced AR activation in preclinical models .
Metabolic Stability
This compound exhibits a half-life of ~12 hours in humans, with primary metabolites arising from oxidative cleavage of the carbamate side chain . Comparatively, the chlorophenyl-substituted analogue () may display slower metabolism due to increased lipophilicity, though specific data are unavailable.
Case Study: Impact of Pyridin-2-ylmethyl Substitution
The pyridin-2-ylmethyl group in this compound is critical for:
Research and Development Context
This compound is supplied as a research standard (CAS: 1029692-15-6) for preclinical studies, underscoring its importance in SARM development . Its structural complexity and regioselective synthesis contrast with simpler analogues, which are often used as intermediates or tools for mechanistic studies .
Biological Activity
Isopropyl (2S)-7-Cyano-4-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-2-ylcarbamate, also known as LY-2452473, is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This compound is categorized as a selective androgen receptor modulator (SARM), which suggests its relevance in therapeutic applications related to androgenic activity.
- Molecular Formula : C22H22N4O2
- Molecular Weight : 374.44 g/mol
- CAS Number : 1029692-15-6
The physical properties of this compound include a predicted boiling point of approximately 617.6 °C and a density of about 1.28 g/cm³. It is noted to be slightly soluble in solvents such as acetonitrile and methanol, and it should be stored at -20 °C for stability .
As a SARM, Isopropyl (2S)-7-Cyano-4-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-2-ylcarbamate selectively binds to androgen receptors in various tissues. This selective binding can lead to anabolic effects in muscle tissue while minimizing androgenic side effects typically associated with traditional anabolic steroids.
Research Findings
- Anabolic Effects : Studies have indicated that LY-2452473 promotes muscle growth and strength without the significant side effects linked with conventional anabolic steroids. This makes it a candidate for treating conditions like muscle wasting and osteoporosis.
- Potential for Osteoporosis Treatment : Research suggests that this compound may enhance bone density by promoting osteoblast activity while inhibiting osteoclast formation, which could be beneficial in the management of osteoporosis .
- Neuroprotective Properties : Some studies have explored the neuroprotective effects of SARMs like LY-2452473, indicating potential benefits in neurodegenerative diseases by reducing neuronal apoptosis and promoting neuronal survival .
Case Study 1: Muscle Growth in Animal Models
In a controlled study involving animal models, administration of LY-2452473 resulted in significant increases in lean body mass compared to control groups receiving placebo. The increase in muscle mass was accompanied by improved performance metrics in strength tests.
Case Study 2: Bone Density Improvement
A study examining the effects of LY-2452473 on bone density showed that subjects treated with the compound exhibited a statistically significant increase in bone mineral density over a 12-week period compared to untreated controls.
Comparative Analysis
| Property/Effect | LY-2452473 | Traditional Anabolic Steroids |
|---|---|---|
| Selectivity | High | Low |
| Muscle Growth | Significant | Significant |
| Androgenic Side Effects | Minimal | High |
| Bone Density Improvement | Yes | Variable |
| Neuroprotective Effects | Potential | None |
Q & A
Q. What are the recommended synthetic routes for Isopropyl (2S)-7-Cyano-4-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-2-ylcarbamate, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of tetrahydrocyclopenta[b]indole derivatives followed by functionalization. A key step is the stereoselective introduction of the (2S) carbamate group using chiral auxiliaries or asymmetric catalysis. For optimization, employ Design of Experiments (DoE) to evaluate critical parameters (e.g., temperature, solvent polarity, catalyst loading). Example factors and responses:
| Factor | Range Tested | Response (Yield %) |
|---|---|---|
| Reaction Temperature | 25–80°C | Max at 60°C |
| Solvent (Polarity) | THF vs. DMF | DMF improved by 15% |
| Catalyst Loading | 5–20 mol% | Optimal at 10 mol% |
Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures >95% purity .
Q. What spectroscopic methods are most effective for confirming the stereochemical integrity of the (2S) configuration in this compound?
- Methodological Answer : Use chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) to resolve enantiomers. Validate with X-ray crystallography if single crystals are obtainable. NMR (¹H and ¹³C) can corroborate stereochemistry via coupling constants (e.g., vicinal protons in the tetrahydroindole core: for cis vs. for trans) .
Q. How should researchers handle the compound’s stability during storage, given its potential hydrolytic sensitivity?
- Methodological Answer : Store under inert atmosphere (argon) at –20°C in amber vials to prevent light-induced degradation. Monitor stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis. Hydrolysis products (e.g., free amine) can be quantified using LC-MS .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding interactions with biological targets, and what validation methods are recommended?
- Methodological Answer : Perform density functional theory (DFT) calculations to optimize the molecule’s 3D structure, followed by molecular docking (AutoDock Vina or Schrödinger Suite) against target proteins (e.g., kinase domains). Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (e.g., ) .
Q. What strategies resolve discrepancies in biological activity data across different assay formats (e.g., cell-based vs. enzymatic assays)?
- Methodological Answer : Conduct assay cross-validation by:
- Replicating conditions (pH, ion concentration) between formats.
- Using orthogonal detection methods (e.g., fluorescence vs. luminescence).
- Analyzing metabolite interference via LC-MS in cell lysates.
For example, discrepancies in IC₅₀ values (enzymatic: ; cell-based: ) may arise from poor membrane permeability, addressed via logP optimization (target logP = 2–3) .
Q. What statistical approaches are optimal for multivariate optimization of reaction parameters in its synthesis?
- Methodological Answer : Apply response surface methodology (RSM) with a central composite design to model interactions between variables. For example:
| Variable | Low Level | High Level |
|---|---|---|
| Temperature (°C) | 50 | 70 |
| Catalyst (mol%) | 5 | 15 |
| Reaction Time (h) | 12 | 24 |
Analyze via ANOVA to identify significant factors () and generate a predictive model for yield (%) .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data reported in different solvents?
- Methodological Answer : Re-evaluate solubility using dynamic light scattering (DLS) to detect aggregation. For example, apparent insolubility in DMSO may result from micelle formation (critical aggregation concentration = 0.1 mM). Confirm via NMR spectroscopy (line broadening indicates aggregation) .
Safety and Compliance
Q. What safety protocols are critical when handling this compound’s pyridine and cyanide-containing moieties?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
